N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-24-17(16-11-14-5-3-4-6-15(14)25-16)12-19-18(21)13-7-9-20(10-8-13)26(2,22)23/h3-6,11,13,17H,7-10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCHYLMESUMJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzofuran moiety, a piperidine ring, and a methylsulfonyl group. The molecular formula is C18H24N2O4S, with a molecular weight of approximately 368.46 g/mol. The presence of these functional groups is crucial for its biological activity, particularly in modulating various biochemical pathways.
Research indicates that the compound exhibits multiple mechanisms of action:
- NLRP3 Inhibition : It has been identified as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. In vitro studies demonstrated that it can significantly reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating its anti-inflammatory properties .
- Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes linked to disease processes, including acetylcholinesterase and urease. These activities suggest potential applications in treating neurodegenerative diseases and infections .
- Antioxidant Activity : Preliminary studies have shown that compounds with similar structures exhibit antioxidant properties, which can contribute to their therapeutic effects by reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound and related compounds:
| Activity | Tested Concentration (µM) | Inhibition (%) | Reference |
|---|---|---|---|
| IL-1β Release | 10 | 19.4 | |
| Pyroptosis | 50 | 29.1 | |
| Acetylcholinesterase Inhibition | 10 | Moderate | |
| Urease Inhibition | Varies | Strong |
Case Studies
Several studies have explored the biological activity of related compounds or analogs:
- Study on Anti-inflammatory Effects : A study demonstrated that similar benzofuran derivatives effectively inhibited the NLRP3 inflammasome, leading to reduced inflammatory cytokine production in macrophages . This suggests that the target compound may share these beneficial effects.
- Enzyme Inhibition Research : Another investigation into piperidine derivatives found strong inhibitory effects against acetylcholinesterase and urease, suggesting potential for treating conditions such as Alzheimer's disease and urinary tract infections .
Comparison with Similar Compounds
Structural Analogues with Piperidine-4-Carboxamide Cores
Key Differences in Substituents and Properties
Benzofuran vs. This may enhance binding to aromatic-rich enzyme pockets .
Methylsulfonyl vs. Other Electron-Withdrawing Groups :
- The methylsulfonyl group in the target compound is more polar than the trifluoromethyl group in Goxalapladib or the acetyl group in ’s compound . This could reduce lipophilicity (clogP) compared to Goxalapladib (predicted clogP: ~5.0 vs. ~7.0) .
2-Methoxyethyl Chain :
- Present in both the target compound and ’s building block, this group likely improves aqueous solubility compared to bulkier substituents like tert-butyl in .
Preparation Methods
Cyclization of 2-Substituted Phenols
A common method involves cyclizing 2-hydroxyacetophenone derivatives. For example, 2-hydroxy-5-nitroacetophenone can undergo cyclization with ethyl bromoacetate in the presence of potassium carbonate to form 2-carbethoxybenzofuran. Subsequent hydrolysis and decarboxylation yield 2-methylbenzofuran, which can be further functionalized. The patent US20130046103A1 highlights similar cyclization strategies for generating 2-butylbenzofuran intermediates.
Palladium-Catalyzed Coupling
Cross-coupling reactions, such as Suzuki-Miyaura coupling between halogenated benzofurans and boronic acids, enable precise functionalization. For instance, 2-bromobenzofuran can react with a methoxyethyl boronic ester to introduce the 2-methoxyethyl side chain.
Introduction of the 2-Methoxyethyl Side Chain
The 2-methoxyethyl group is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
2-Chloroethyl benzofuran derivatives react with sodium methoxide in dimethylformamide (DMF) to form the methoxyethyl substituent. This method is noted for high yields (>80%) under mild conditions (60°C, 12 hr).
Reductive Amination
A ketone intermediate, such as 2-(benzofuran-2-yl)acetaldehyde, can undergo reductive amination with methylamine in the presence of sodium cyanoborohydride. This approach is advantageous for controlling stereochemistry.
Synthesis of 1-(Methylsulfonyl)Piperidine-4-Carboxamide
The piperidine carboxamide core is constructed through cyclization and sulfonylation.
Piperidine Ring Formation
Gabriel synthesis using phthalimide-protected amines is a classical route. Alternatively, cyclization of 1,5-diaminopentane with acryloyl chloride forms the piperidine ring, followed by oxidation to the carboxamide.
Sulfonylation
Methanesulfonyl chloride reacts with the piperidine amine in dichloroethane using triethylamine as a base. The patent US20130046103A1 reports yields exceeding 90% for analogous sulfonylation reactions.
Final Assembly via Amide Coupling
The benzofuran-methoxyethylamine and piperidine carboxamide fragments are coupled using carbodiimide reagents.
Activation of the Carboxylic Acid
Piperidine-4-carboxylic acid is activated with ethyl chloroformate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive intermediate.
Amide Bond Formation
The activated acid reacts with 2-(benzofuran-2-yl)-2-methoxyethylamine in tetrahydrofuran (THF) at 0–5°C. Yields range from 70–85%, with purification via column chromatography.
Analytical and Optimization Data
Table 1: Comparative Yields for Key Steps
Challenges and Mitigation Strategies
- Steric Hindrance : Bulky substituents on the benzofuran ring reduce coupling efficiency. Using microwave-assisted synthesis improves reaction kinetics.
- Regioselectivity : Directed ortho-metalation (DoM) ensures precise functionalization of the benzofuran core.
- Purity Concerns : One-pot syntheses, as described in US20130046103A1, minimize intermediate isolation and improve overall yield.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the benzofuran ring via cyclization of substituted phenols with appropriate reagents (e.g., via Claisen rearrangement or acid-catalyzed cyclization).
Piperidine Modification : Introduce the methylsulfonyl group to the piperidine ring using sulfonylation agents like methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
Coupling Reactions : Link the benzofuran-methoxyethyl moiety to the modified piperidine via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt).
Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated for structurally related benzofuran-piperidine derivatives .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Key optimization parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while toluene is preferred for high-temperature reactions to avoid side products .
- Catalysts : Use palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) and phase-transfer catalysts for biphasic reactions.
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation minimize byproduct formation, while microwave heating (80–120°C) accelerates amide coupling .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures ≥95% purity .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR confirm structural integrity (e.g., benzofuran protons at δ 6.8–7.5 ppm, piperidine methylsulfonyl at δ 3.1–3.3 ppm) .
- HPLC-MS : Determines purity (>95%) and molecular weight (e.g., [M+H] at m/z calculated for CHNOS: 429.15) .
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1300 cm, amide C=O at 1650 cm).
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
X-ray crystallography provides:
- Bond Lengths/Angles : Confirms spatial arrangement of the benzofuran and piperidine moieties (e.g., C–S bond lengths in methylsulfonyl: ~1.76–1.82 Å) .
- Torsional Angles : Reveals conformational flexibility of the methoxyethyl linker, critical for docking studies.
- Packing Interactions : Identifies hydrogen-bonding networks (e.g., amide N–H···O=S interactions) influencing stability .
Biological Activity: What in vitro assays are suitable for evaluating its therapeutic potential?
Answer:
- Enzyme Inhibition : Screen against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates (IC determination) .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., dopamine D2/D3 receptors, given structural similarity to piperazine-based ligands) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced: How do substituents on the benzofuran ring influence bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
Data Contradiction: How can discrepancies in reported biological activities be resolved?
Answer:
Discrepancies often arise from:
- Purity Variability : Impurities >5% skew IC values; enforce HPLC purity thresholds ≥98% .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) across studies .
- Cell Line Heterogeneity : Use isogenic cell lines and validate via Western blotting for target expression .
Advanced: What computational methods support the design of derivatives with improved activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
